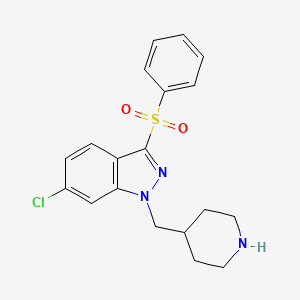
1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. The process may start with the formation of the indazole core, followed by the introduction of the chloro, phenylsulfonyl, and piperidinylmethyl groups through various substitution and coupling reactions. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions may vary, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the indazole core.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- include other indazole derivatives with different substituents, such as:
- 1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
- 1H-Indazole, 6-chloro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-
- 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(methyl)-
Uniqueness
The uniqueness of 1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
651335-84-1 |
|---|---|
Fórmula molecular |
C19H20ClN3O2S |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-6-chloro-1-(piperidin-4-ylmethyl)indazole |
InChI |
InChI=1S/C19H20ClN3O2S/c20-15-6-7-17-18(12-15)23(13-14-8-10-21-11-9-14)22-19(17)26(24,25)16-4-2-1-3-5-16/h1-7,12,14,21H,8-11,13H2 |
Clave InChI |
OGGFHNUNVOTRDC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C3=C(C=CC(=C3)Cl)C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


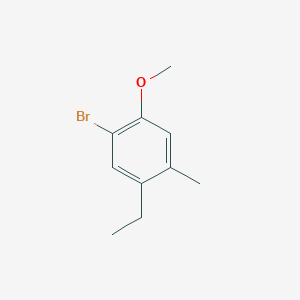
![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)

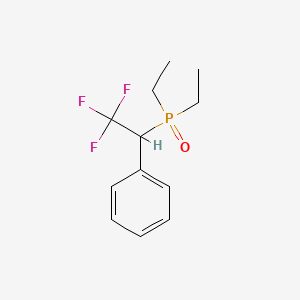
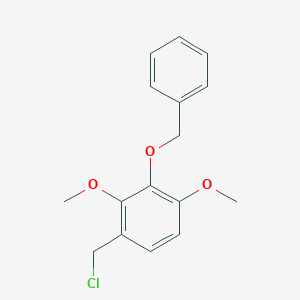
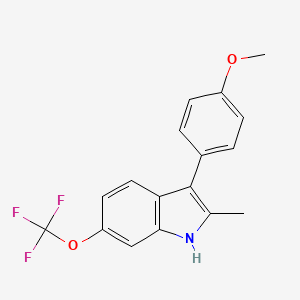
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
